molecular formula C16H17N3O3S2 B10878658 N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide

N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide

Cat. No.: B10878658
M. Wt: 363.5 g/mol
InChI Key: RPPNZPPBWYVRPQ-UHFFFAOYSA-N
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Description

N~2~-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a thiophene ring, a propoxybenzoyl group, and a hydrazinocarbothioyl moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N2-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:

    Formation of the Propoxybenzoyl Hydrazine Intermediate: This step involves the reaction of 4-propoxybenzoyl chloride with hydrazine hydrate to form 4-propoxybenzoyl hydrazine.

    Thioamide Formation: The intermediate is then reacted with carbon disulfide in the presence of a base to form the corresponding thioamide.

    Cyclization: The final step involves the cyclization of the thioamide with 2-thiophenecarboxylic acid under acidic conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N~2~-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

N~2~-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:

    2-Phenyl-N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}-4-quinolinecarboxamide: This compound shares a similar hydrazinocarbothioyl moiety but differs in the presence of a quinoline ring instead of a thiophene ring.

    N-{[2-(4-Propoxybenzoyl)hydrazino]carbothioyl}propanamide: This compound has a similar structure but includes a propanamide group instead of a thiophenecarboxamide group.

Properties

Molecular Formula

C16H17N3O3S2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H17N3O3S2/c1-2-9-22-12-7-5-11(6-8-12)14(20)18-19-16(23)17-15(21)13-4-3-10-24-13/h3-8,10H,2,9H2,1H3,(H,18,20)(H2,17,19,21,23)

InChI Key

RPPNZPPBWYVRPQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=CS2

Origin of Product

United States

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